![molecular formula C13H8ClN3O B2688795 2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1119505-98-4](/img/structure/B2688795.png)
2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine
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Description
“2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine” is characterized by the presence of a 1,2,4-oxadiazole ring. Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, which include “2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine”, have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Effects
Some compounds of 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Treatment of Plant Diseases
1,2,4-Oxadiazole derivatives have been used in the treatment of plant diseases such as rice bacterial leaf blight and rice bacterial leaf streaks caused by Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), respectively .
Synthesis of Novel Drug Molecules
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . It is used as an important pharmacophore to create novel drug molecules .
High Energy Molecules
Oxadiazoles, including 1,2,4-oxadiazole, have been utilized as high energy molecules or energetic materials . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials .
Pharmaceutical Compounds
Oxadiazoles have been utilized as pharmaceutical compounds . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-7-6-10(8-15-11)13-16-12(17-18-13)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMZEWLBJHGPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine |
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